MAO‑A vs. MAO‑B Selectivity Discrimination
The compound exhibits pronounced selectivity for monoamine oxidase A (MAO‑A) over MAO‑B, a discrimination that is not observed with simpler benzoxazinone analogs lacking the 5‑amino‑2‑isopropyl motif. In rat liver mitochondrial assays using serotonin as the MAO‑A substrate, the IC50 for MAO‑A inhibition was 83 nM, whereas the IC50 against bovine brain MAO‑B using benzylamine was 9.90×10⁵ nM (~990 µM) [1]. This represents an approximately 12,000‑fold selectivity window. In contrast, the unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazin‑3‑one scaffold shows no meaningful MAO inhibition, and related 2‑methyl or 2‑ethyl analogs typically exhibit IC50 values >10 µM against both isoforms with negligible selectivity [2].
Target IC50 83 nM (MAO‑A) vs 990 µM (MAO‑B)
| Evidence Dimension | MAO‑A vs. MAO‑B selectivity ratio |
|---|---|
| Target Compound Data | MAO‑A IC50 = 83 nM; MAO‑B IC50 = 9.90×10⁵ nM |
| Comparator Or Baseline | Unsubstituted 3,4-dihydro-2H-1,4-benzoxazin-3-one and 2‑methyl/2‑ethyl analogs: MAO‑A and MAO‑B IC50 >10 µM, selectivity ratio ≈1 |
| Quantified Difference | Selectivity ratio ~12,000 for target compound vs. ~1 for baseline scaffolds |
| Conditions | Rat liver mitochondria (MAO‑A, serotonin substrate, 60 min preincubation); bovine brain mitochondria (MAO‑B, benzylamine substrate) |
Why This Matters
This level of isoform selectivity is critical for developing MAO‑A‑specific chemical probes or antidepressant leads, as MAO‑B inhibition is associated with off‑target dietary interactions.
- [1] BindingDB. BDBM50088556 (CHEMBL3577034): 5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. Affinity Data: MAO-A IC50 83 nM; MAO-B IC50 9.90×10⁵ nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088556 View Source
- [2] ChEMBL Database. CHEMBL3577034 – 5-Amino-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one. Target: Monoamine oxidase A. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL3577034/ View Source
